

Spectroscopic Characterization of 2-Bromo-6-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluorophenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-6-fluorophenylboronic acid** (CAS No. 913835-80-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds, including other substituted phenylboronic acids. The information herein serves as a valuable resource for the characterization and quality control of **2-Bromo-6-fluorophenylboronic acid** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **2-Bromo-6-fluorophenylboronic acid**. The following sections detail the expected chemical shifts for ^1H , ^{13}C , ^{11}B , and ^{19}F nuclei.

^1H NMR Data

Table 1: Expected ^1H NMR Chemical Shifts

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H	7.0 - 7.6	m	-
B(OH) ₂	8.0 - 8.5	br s	-

Disclaimer: The expected chemical shifts are based on the analysis of similar bromo- and fluoro-substituted phenylboronic acids. Actual experimental values may vary.

¹³C NMR Data

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (δ , ppm)
C-B	125 - 135 (broad)
C-Br	115 - 125
C-F	158 - 165 (d, ${}^1\text{JCF}$)
Ar C-H	120 - 140

Disclaimer: The expected chemical shifts are based on the analysis of similar bromo- and fluoro-substituted phenylboronic acids. Actual experimental values may vary.

¹¹B NMR Data

The ¹¹B NMR spectrum is anticipated to show a single, broad resonance characteristic of a trigonal planar boronic acid.

Table 3: Expected ¹¹B NMR Chemical Shift

Nucleus	Expected Chemical Shift (δ , ppm)
¹¹ B	28 - 33

Disclaimer: The expected chemical shift is based on typical values for arylboronic acids. Actual experimental values may vary.

¹⁹F NMR Data

The ¹⁹F NMR spectrum will be crucial for confirming the presence and environment of the fluorine atom.

Table 4: Expected ¹⁹F NMR Chemical Shift

Nucleus	Expected Chemical Shift (δ , ppm)
¹⁹ F	-100 to -120

Disclaimer: The expected chemical shift is referenced against CFCl_3 and is based on data for other fluoro-aromatic compounds. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

A sample of **2-Bromo-6-fluorophenylboronic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a quartz NMR tube to avoid any background signal from borosilicate glass.^[1] ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, a specific boron-free probe is recommended for optimal results. All spectra are referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

Functional Group	Expected Absorption (cm ⁻¹)	Intensity
O-H stretch (boronic acid)	3200 - 3500	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C stretch (aromatic)	1550 - 1620	Medium to Strong
B-O stretch	1330 - 1380	Strong
C-F stretch	1100 - 1200	Strong
C-Br stretch	550 - 650	Medium

Disclaimer: The expected absorption frequencies are based on characteristic IR bands for substituted phenylboronic acids.

Experimental Protocol: IR Spectroscopy

For a solid sample, the spectrum can be obtained using the KBr pellet method or as a thin film. [2] For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.[3] For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound.[2] The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 6: Expected Mass Spectrometry Data

Ion	Expected m/z
[M] ⁺	218.82 / 220.82 (due to Br isotopes)
[M-H ₂ O] ⁺	200.82 / 202.82
[M-B(OH) ₂] ⁺	173.93 / 175.93

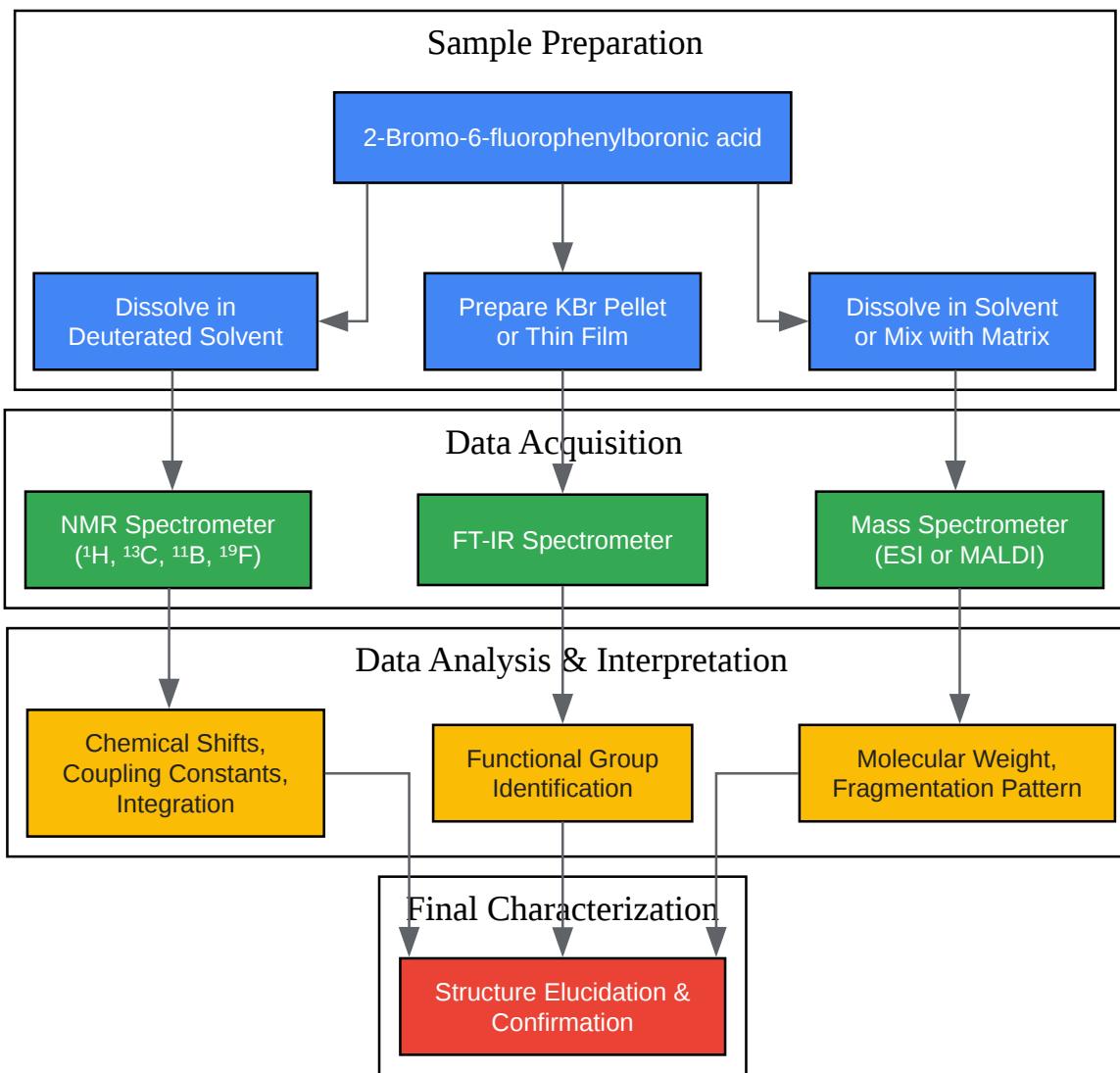
Disclaimer: The expected m/z values are calculated based on the molecular formula $C_6H_5BBrFO_2$ and the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).

Experimental Protocol: Mass Spectrometry

The mass spectrum can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix on a target plate and analyzed. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis. The use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) can aid in the analysis of boronic acids by forming adducts and preventing trimerization.^[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-6-fluorophenylboronic acid**.



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Caption: General workflow for spectroscopic analysis.

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